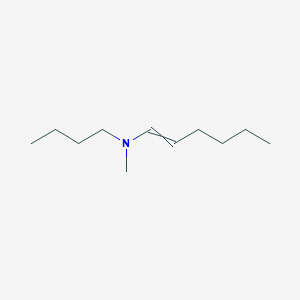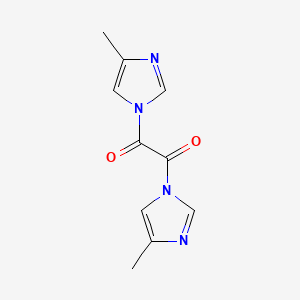![molecular formula C23H30NO3P B12532528 Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate CAS No. 797763-37-2](/img/structure/B12532528.png)
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is a chemical compound that belongs to the class of organophosphonates. This compound is characterized by the presence of an anthracene moiety, a butylamino group, and a phosphonate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate typically involves the reaction of anthracene derivatives with phosphonate esters under specific conditions. One common method involves the use of palladium-catalyzed α, β-homodiarylation of vinyl esters . This method has been shown to significantly improve the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The anthracene moiety allows the compound to act as a fluorescent probe, while the phosphonate group can participate in various biochemical reactions. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(anthracen-9-YL)methyl]phosphonate
- Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate
- 9,10-Diphenylanthracene
Uniqueness
Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is unique due to its combination of an anthracene moiety with a butylamino group and a phosphonate ester. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
797763-37-2 |
|---|---|
Molecular Formula |
C23H30NO3P |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[anthracen-9-yl(diethoxyphosphoryl)methyl]butan-1-amine |
InChI |
InChI=1S/C23H30NO3P/c1-4-7-16-24-23(28(25,26-5-2)27-6-3)22-20-14-10-8-12-18(20)17-19-13-9-11-15-21(19)22/h8-15,17,23-24H,4-7,16H2,1-3H3 |
InChI Key |
PNUHGLSMEXZJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C1=C2C=CC=CC2=CC3=CC=CC=C31)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
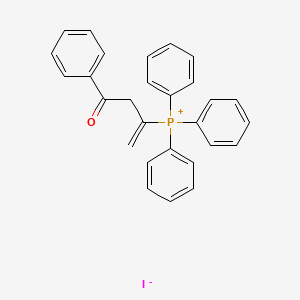

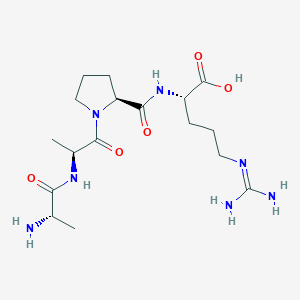
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
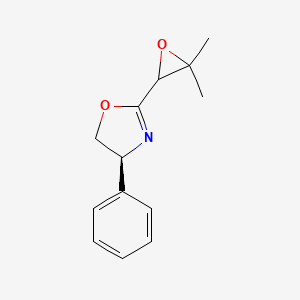
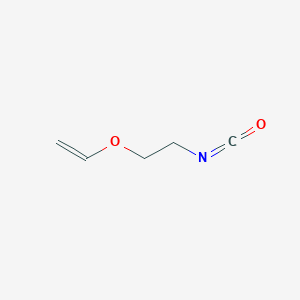
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
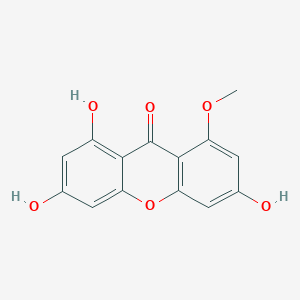
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)

